4-(Aminomethyl)-2-methylphenol hydrobromide
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Overview
Description
4-(Aminomethyl)-2-methylphenol hydrobromide is an organic compound with the molecular formula C8H12BrNO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an aminomethyl group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylphenol hydrobromide typically involves the reaction of 4-(Aminomethyl)-2-methylphenol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows:
4-(Aminomethyl)-2-methylphenol+HBr→4-(Aminomethyl)-2-methylphenol hydrobromide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylphenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenolic compounds.
Scientific Research Applications
4-(Aminomethyl)-2-methylphenol hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methylphenol hydrobromide involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol hydrobromide: Similar structure but lacks the methyl group.
4-(Aminomethyl)-2-bromophenol hydrobromide: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
4-(Aminomethyl)-2-methylphenol hydrobromide is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(aminomethyl)-2-methylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c1-6-4-7(5-9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHARLUPDVFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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